molecular formula C25H24N4O6 B2644930 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 1358924-17-0

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2644930
CAS No.: 1358924-17-0
M. Wt: 476.489
InChI Key: UFZGNYGXTWQGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 1,2,4-oxadiazole ring, a 2-oxo-1,2-dihydropyridine moiety, and a substituted acetamide group. Key structural elements include:

  • 3,4-Dimethoxyphenyl group: Attached to the oxadiazole ring, enhancing electronic and steric properties.
  • 2-Oxo-1,2-dihydropyridine: Provides a planar, conjugated system that may influence binding interactions.

Properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6/c1-32-19-9-5-4-7-17(19)14-26-22(30)15-29-12-6-8-18(25(29)31)24-27-23(28-35-24)16-10-11-20(33-2)21(13-16)34-3/h4-13H,14-15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZGNYGXTWQGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine ring, and finally the acetamide linkage. Each step requires specific reagents and conditions, such as:

    Oxadiazole Formation: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Pyridine Ring Formation: This can be achieved through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Acetamide Linkage: The final step involves the coupling of the pyridine derivative with an acetamide precursor, typically using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy groups would yield quinones, while reduction of the oxadiazole ring would produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives containing oxadiazole and dihydropyridine structures exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent cytotoxic activity against various cancer cell lines. A study highlighted the efficacy of oxadiazole derivatives against the NCI-60 cancer cell panel, demonstrating growth inhibition (GI50 values ranging from 1.4 to 4.2 µM) against several cancer types including leukemia and carcinoma .

Antimicrobial Properties

The presence of the oxadiazole moiety has been linked to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains, suggesting that the compound could be explored further for its potential as an antimicrobial agent .

Neuroprotective Effects

Some studies suggest that compounds with a similar framework may possess neuroprotective effects. They have been evaluated for their ability to inhibit metabolic enzymes associated with neurological disorders, making them candidates for treating conditions such as epilepsy and Alzheimer's disease .

Case Studies and Research Findings

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated GI50 values indicating significant cytotoxicity across various cancer cell lines.
Antimicrobial ActivityShowed efficacy against multiple bacterial strains; potential for development into antimicrobial therapies.
Neuroprotective EffectsEvaluated for inhibition of enzymes linked to neurological disorders; promising results for future drug development.

Synthesis and Mechanism of Action

The synthesis of this compound involves multi-step reactions that integrate various chemical precursors leading to the formation of the oxadiazole and dihydropyridine structures. The mechanism of action is hypothesized to involve interaction with specific biological targets within cells, disrupting pathways essential for cancer cell survival or microbial proliferation.

Mechanism of Action

The mechanism of action of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (IUPAC) Core Structure Differences Biological Activity Reference
Target Compound 3,4-Dimethoxyphenyl; 2-oxo-dihydropyridine; 2-methoxyphenylmethyl acetamide Unknown (structural focus)
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide 4-Chlorophenyl; 4,6-dimethylpyridinyl Not reported (structural analog)
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Thiazolidinone ring; methoxyphenoxy substituents Hypoglycemic (EC₅₀: 0.8–2.1 μM in mice)
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Oxazolidinyl ring; 2,6-dimethylphenyl Fungicidal (used in agriculture)
N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide Benzo-oxazolo-oxazine; methyl-oxadiazole Antiviral/anticancer (preclinical)

Pharmacological and Pesticidal Activity Trends

  • Hypoglycemic Activity: The thiazolidinone-containing acetamide derivatives (e.g., compound 3c in ) exhibit potent hypoglycemic effects (e.g., 430.2 g/mol, IR peaks at 1667 cm⁻¹ for carbonyl groups) . The target compound lacks a thiazolidinone ring, suggesting divergent activity.
  • Pesticidal Applications : Compounds like oxadixyl () and dimethenamid () use chloro/methoxy substituents for herbicidal/fungicidal action. The target’s 3,4-dimethoxyphenyl group may enhance solubility but reduce pesticidal potency compared to chlorinated analogs .
  • Oxadiazole Role : The 1,2,4-oxadiazole ring in the target compound and analogs (e.g., ) is critical for stability and π-π stacking in receptor binding .

Structure-Activity Relationship (SAR) Insights

  • Methoxy vs. Chloro Substituents : Methoxy groups (as in the target compound) improve solubility but may reduce electronegativity compared to chloro groups, impacting target affinity .
  • Heterocyclic Diversity : Replacement of oxadiazole with triazolo or oxazolidinyl rings (e.g., oxadixyl) alters steric bulk and hydrogen-bonding capacity, shifting activity profiles .

Table 2: Key Physicochemical Properties

Property Target Compound Analog () Analog ()
Molecular Weight ~495 g/mol* 510.89 g/mol 429.4 g/mol
Key Functional Groups 1,2,4-Oxadiazole, acetamide 4-Chlorophenyl, dimethylpyridine Thiazolidinone, nitro phenyl
IR Peaks (cm⁻¹) 1667 (C=O)
Bioactivity Unknown Unknown Hypoglycemic (EC₅₀ < 2 μM)

Biological Activity

The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic molecule that incorporates various functional groups known for their biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H26N4O4
Molecular Weight422.48 g/mol

This compound features a combination of oxadiazole and dihydropyridine moieties, which are often associated with significant biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring is known for its ability to modulate enzyme activity and influence various biochemical pathways. The dihydropyridine component may enhance the binding affinity to certain receptors or enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and leading to physiological responses.
  • Antioxidant Activity : Similar compounds have shown potential antioxidant properties, which may contribute to their therapeutic effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess antimicrobial properties against various bacterial strains. For instance:

  • Compound derivatives have demonstrated effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported in the range of 0.25 µg/mL .
  • The presence of the methoxy group enhances the bioactivity against pathogenic bacteria.

Anticancer Activity

Compounds containing oxadiazole and dihydropyridine structures have been investigated for their anticancer properties:

  • Research indicates promising results in inhibiting cancer cell proliferation through apoptosis induction mechanisms .
  • Specific derivatives have shown cytotoxic effects against different cancer cell lines with IC50 values ranging from 5 µM to 15 µM .

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy:

  • Investigations into acetylcholinesterase (AChE) inhibition suggest that similar compounds can help regulate neurotransmitter levels in neurodegenerative diseases .
  • The modulation of cholinergic pathways indicates possible applications in treating Alzheimer's disease.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical and laboratory settings:

  • Study on Antitubercular Activity :
    • Researchers synthesized several oxadiazole derivatives and tested their efficacy against Mycobacterium tuberculosis. One derivative showed an MIC of 0.045 µg/mL .
  • Anticancer Screening :
    • A series of substituted oxadiazoles were screened for anticancer activity. The most potent compound exhibited significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 10 µM .

Q & A

Q. Example Data :

ModificationAqueous Solubility (μg/mL)t₁/₂ (Microsomes, min)
Parent Compound12 ± 215 ± 3
Hydroxyl-added analog85 ± 1045 ± 5
Methylated analog20 ± 360 ± 8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.